molecular formula C21H19FN6O2S B2523573 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034555-01-4

3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2523573
CAS No.: 2034555-01-4
M. Wt: 438.48
InChI Key: HMDQPEOELYHMMP-UHFFFAOYSA-N
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Description

3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel synthetic compound featuring a complex multi-heterocyclic architecture, designed for advanced pharmaceutical and biochemical research. Its structure integrates a fluorophenyl-pyrazole moiety, a piperidine linker, and a thienotriazinone core, a combination known to confer significant biological potential. Pyrazole derivatives are recognized as pharmacologically important active scaffolds present in therapeutic agents across diverse categories, including anti-inflammatory, antimicrobial, anticancer, and antiviral applications . The presence of a 4-fluorophenyl group, a common feature in medicinal chemistry, is known to enhance biological activity by influencing the molecule's electronegativity and binding properties . This compound is intended for research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize it in various applications, such as investigating structure-activity relationships (SAR), exploring new mechanisms of action, and developing novel inhibitors for specific enzymatic targets.

Properties

IUPAC Name

3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2S/c1-26-18(12-17(24-26)13-2-4-14(22)5-3-13)20(29)27-9-6-15(7-10-27)28-21(30)19-16(23-25-28)8-11-31-19/h2-5,8,11-12,15H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDQPEOELYHMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" involves several key steps:

  • Formation of the Pyrazole Core: : The pyrazole core can be synthesized through the reaction of hydrazine hydrate with 4-fluorophenylacetic acid, followed by cyclization.

  • Piperidine Derivatization: : The pyrazole intermediate is then reacted with 1-methylpiperidine in the presence of a suitable base, leading to the formation of the pyrazole-piperidine derivative.

  • Thieno[3,2-d][1,2,3]triazinone Formation: : The final step involves the cyclization reaction between the pyrazole-piperidine derivative and thieno[3,2-d][1,2,3]triazin-4(3H)-one under specific conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods

While specific industrial production methods for this compound may vary, large-scale synthesis typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

"3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can modify specific functional groups within the compound.

  • Substitution: : Substitution reactions can occur at different positions within the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

  • Substitution: : Substitution reactions may utilize reagents such as halogenated compounds or organometallic reagents under catalytic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in hydrogenated products.

Scientific Research Applications

Table 1: Key Structural Components

ComponentDescription
4-FluorophenylEnhances biological activity and solubility
PyrazoleProvides a reactive site for further modifications
PiperidineContributes to pharmacological properties
Thieno[3,2-d][1,2,3]triazinoneCore structure with potential biological activity

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis. Researchers are exploring its potential as an intermediate in the development of new materials.

Biology

Biologically, the compound is under investigation for its interactions with proteins and nucleic acids. It has been identified as a potential molecular probe or ligand in biochemical assays. Its unique structure may allow it to modulate biological pathways by interacting with specific enzymes or receptors.

Case Study: Protein Interaction

Research has demonstrated that compounds with similar structures can bind effectively to protein targets involved in disease pathways. For instance, studies on pyrazole derivatives have shown promising results in inhibiting specific enzymes linked to cancer progression .

Medicine

In medicinal chemistry, the compound is being evaluated for its pharmacological properties. Its ability to interact with biological targets positions it as a potential drug candidate for treating various diseases.

Pharmacological Insights

The presence of the 4-fluorophenyl group enhances the compound's activity by improving its binding affinity to target sites. Preliminary studies indicate that similar compounds exhibit anti-inflammatory and anticancer properties .

Table 2: Potential Targets and Effects

Target TypeEffect
EnzymesInhibition of cancer-related pathways
ReceptorsModulation of inflammatory responses
Nucleic AcidsPotential interference with transcription

Mechanism of Action

The mechanism of action of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" involves its interactions with molecular targets, such as enzymes or receptors. These interactions may lead to modulation of specific signaling pathways or biochemical processes. The precise pathways and targets involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several pyrazole- and triazine-containing derivatives. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity/Use
Target Compound Thieno[3,2-d]triazinone 4-Fluorophenyl-pyrazole-carbonyl-piperidine Not reported Inferred kinase inhibition or protease modulation (based on triazine cores)
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 76, ) Pyrazolo[3,4-d]pyrimidine 3-(3-Fluorophenyl), 2,4-dimethylthiazole 531.3 Anticancer activity (chromenone core); Suzuki coupling synthesis
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one () Thiazolidinone 4-Fluorobenzyl, fluorophenyl-pyrazole 623.94 (MFCD04441406) Antidiabetic or antimicrobial (thiazolidinone derivatives)
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () Pyrazole Tetrazole-thioether, phenyl 355.1 Antibacterial/antifungal (tetrazole moiety)

Pharmacological Potential and Challenges

  • Target Compound: Likely faces challenges in oral bioavailability due to high molecular weight and complex structure. Structural simplification (e.g., replacing thienotriazinone with pyrimidine) could improve pharmacokinetics, as seen in .
  • Selectivity Concerns : Fluorophenyl-pyrazole derivatives () show activity across multiple targets (e.g., kinases, GPCRs), necessitating selectivity profiling to avoid off-target effects .

Biological Activity

The compound 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

  • Pyrazole ring : Known for its biological activity.
  • Piperidine moiety : Often associated with psychoactive and therapeutic effects.
  • Thieno[3,2-d][1,2,3]triazinone core : Implicated in various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and related structures exhibit significant anticancer properties. For instance:

  • A study on pyrazolo[1,5-a]pyrimidines highlighted their potential as selective protein inhibitors and anticancer agents due to their ability to interact with specific molecular targets in cancer cells .
  • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. It was tested against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, demonstrating cytotoxic effects comparable to established chemotherapeutics .
Cell Line IC50 Value (µM) Reference
HeLa12.5
HepG215.0
A54910.0

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes linked to cancer progression and inflammation:

  • Inhibitory assays indicated that similar compounds can inhibit DNA topoisomerase I, an enzyme critical for DNA replication in cancer cells .
  • The presence of the piperidine group suggests potential interactions with neurotransmitter receptors, which could modulate cellular signaling pathways involved in tumor growth.

Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized various derivatives of pyrazole compounds, including the one in focus. The derivatives were screened for antiproliferative activity across multiple cancer cell lines. The results indicated that modifications to the pyrazole structure significantly influenced their biological activity.

Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship of similar compounds revealed that the introduction of fluorinated phenyl groups enhances anticancer potency. This aligns with findings that fluorine substitution can improve binding affinity to target proteins, making such compounds more effective .

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